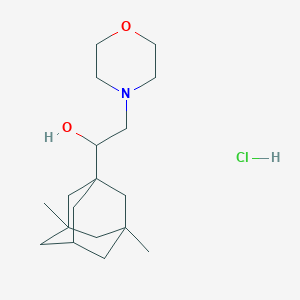![molecular formula C17H23N3O2 B5397762 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol](/img/structure/B5397762.png)
3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol, also known as DOI, is a synthetic compound that belongs to the family of hallucinogenic drugs called phenethylamines. It was first synthesized in 1970 and has been used extensively in scientific research to study the mechanism of action of hallucinogens and their effects on the brain.
Mecanismo De Acción
The mechanism of action of 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol is primarily mediated through its interaction with the serotonin 5-HT2A receptor. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of various physiological processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has also been shown to increase the expression of various immediate early genes, such as c-fos and egr-1, which are involved in the regulation of gene expression and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol in scientific research include its potency and selectivity for the 5-HT2A receptor, as well as its ability to activate various intracellular signaling pathways. However, there are also limitations to its use, including its potential for toxicity and its ability to induce hallucinations in humans.
Direcciones Futuras
Future research on 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol and other hallucinogenic drugs will likely focus on their potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Additionally, further research on the mechanisms of action of these drugs may lead to the development of novel pharmacological agents for the treatment of these disorders.
Métodos De Síntesis
The synthesis of 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol involves the reaction of 1-(1H-indol-7-yl)propan-2-amine with formaldehyde and dimethylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been used extensively in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. It is commonly used as a tool to study the serotonin 5-HT2A receptor, which is the primary target of many hallucinogenic drugs. 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been shown to be a potent agonist of the 5-HT2A receptor, leading to the activation of various signaling pathways in the brain.
Propiedades
IUPAC Name |
[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]-(1H-indol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19(2)11-17(22)8-4-10-20(12-17)16(21)14-6-3-5-13-7-9-18-15(13)14/h3,5-7,9,18,22H,4,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDAPBXTLKMLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(C1)C(=O)C2=CC=CC3=C2NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5397690.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5397705.png)
![N-{3-[3-(2-chlorophenyl)acryloyl]phenyl}propanamide](/img/structure/B5397717.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5397732.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5397747.png)
![4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5397750.png)
![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5397751.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5397763.png)

![2-{[3-(1-adamantyl)-3-oxo-1-propen-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5397781.png)
![2-ethyl-7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397784.png)
![1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5397788.png)